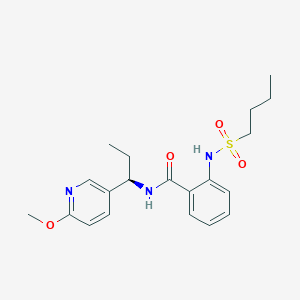

Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)-

Descripción general

Descripción

Métodos De Preparación

La síntesis de AVE1231 implica varios pasos, incluida la formación de intermedios clave y las reacciones de acoplamiento finales. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente.

Análisis De Reacciones Químicas

AVE1231 experimenta varias reacciones químicas, principalmente relacionadas con sus grupos funcionales. El compuesto puede participar en:

Oxidación: El grupo sulfonilo en AVE1231 puede oxidarse bajo condiciones específicas.

Reducción: El grupo nitro, si está presente, puede reducirse a una amina.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antiarrhythmic Activity

Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)- has been identified as an atrial-selective antiarrhythmic agent. It acts as a blocker of the human cardiac potassium channel Kv1.5, which is crucial for cardiac repolarization. This selectivity makes it a candidate for treating atrial fibrillation and other arrhythmias without significantly affecting other cardiac functions .

2. Mechanism of Action

The compound functions by inhibiting the K2P3.1 channel, a two-pore domain potassium channel involved in maintaining the resting membrane potential and regulating excitability in cardiac tissues. By selectively blocking this channel, it can help stabilize heart rhythm and prevent abnormal electrical activity .

Case Studies

Case Study 1: Efficacy in Atrial Fibrillation

A study published in a peer-reviewed journal demonstrated that AVE1231 effectively reduced the incidence of atrial fibrillation in animal models. The compound was administered at varying doses, with results indicating a dose-dependent reduction in arrhythmic events. The study highlighted its potential for clinical application in managing atrial fibrillation .

Case Study 2: Safety Profile Assessment

Another investigation focused on the safety profile of Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)- in chronic exposure scenarios. The findings suggested that the compound exhibited minimal toxicity at therapeutic doses, making it a promising candidate for further clinical trials .

Mecanismo De Acción

AVE1231 ejerce sus efectos al bloquear los canales de potasio TASK-1, que participan en el mantenimiento del potencial de membrana en reposo y la regulación de la duración del potencial de acción en los miocitos auriculares. Al inhibir estos canales, AVE1231 prolonga el potencial de acción auricular y el período refractario, lo que reduce la probabilidad de fibrilación auricular .

Comparación Con Compuestos Similares

AVE1231 es similar a otros bloqueadores de los canales de potasio como AVE0118 y S20951. Tiene una mayor afinidad por los canales TASK-1 en comparación con estos compuestos, lo que lo hace más efectivo en ciertas aplicaciones. Otros compuestos similares incluyen MSD-D e ICAGEN-4, que también se dirigen a los canales de potasio, pero con distintos grados de selectividad y eficacia .

Referencias

Actividad Biológica

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antiarrhythmic, anticancer, and neuroprotective effects. The compound Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)- , also known as AVE1231, is a notable example that exhibits potential as a channel blocker and has implications in cardiac health.

Chemical Structure and Properties

The IUPAC name for this compound is 2-(butylsulfonylamino)-N-[(1R)-1-(6-methoxypyridin-3-yl)propyl]benzamide . Its molecular formula is , with a molecular weight of approximately 393.56 g/mol. The compound is characterized by the presence of a butylsulfonamide group and a 6-methoxy-3-pyridinyl moiety, which are critical for its biological activity.

AVE1231 primarily acts as a channel blocker for the K2P3.1 potassium channels. This action is crucial in regulating cardiac action potentials and can potentially mitigate arrhythmias by stabilizing cardiac cell membrane excitability .

Antiarrythmic Effects

Research indicates that AVE1231 shows atrial-selective antiarrhythmic properties by inhibiting the human cardiac Kv1.5 channels. This selectivity is particularly beneficial in treating atrial fibrillation without significantly affecting ventricular repolarization, thus minimizing side effects associated with conventional antiarrhythmic drugs .

Neuroprotective Effects

Benzamide derivatives, including AVE1231, have been shown to possess neuroprotective properties. The compound acts as a PARP inhibitor , which plays a role in DNA repair mechanisms. By inhibiting PARP activity, AVE1231 may help prevent cell death in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of AVE1231:

- Cardiac Studies : In vitro studies demonstrated that AVE1231 effectively reduced action potential duration in atrial myocytes, suggesting its potential use in managing atrial fibrillation .

- Neuroprotection : In models of neurodegeneration, AVE1231 exhibited protective effects against oxidative stress-induced cell death, indicating its therapeutic potential for conditions like Alzheimer's disease .

- Toxicity Assessments : Toxicological evaluations have shown that AVE1231 has low toxicity profiles in zebrafish embryos, making it a promising candidate for further clinical development .

Data Table: Biological Activities of AVE1231

Propiedades

Número CAS |

767334-89-4 |

|---|---|

Fórmula molecular |

C20H27N3O4S |

Peso molecular |

405.5 g/mol |

Nombre IUPAC |

2-(butylsulfonylamino)-N-[(1R)-1-(6-methoxypyridin-3-yl)propyl]benzamide |

InChI |

InChI=1S/C20H27N3O4S/c1-4-6-13-28(25,26)23-18-10-8-7-9-16(18)20(24)22-17(5-2)15-11-12-19(27-3)21-14-15/h7-12,14,17,23H,4-6,13H2,1-3H3,(H,22,24)/t17-/m1/s1 |

Clave InChI |

BFQMQSIBOHOPCY-QGZVFWFLSA-N |

SMILES |

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NC(CC)C2=CN=C(C=C2)OC |

SMILES isomérico |

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)N[C@H](CC)C2=CN=C(C=C2)OC |

SMILES canónico |

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NC(CC)C2=CN=C(C=C2)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A-293; A 293; A293; AVE-1231; AVE 1231; AVE1231 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.